The synthesis of (S)-morpholin-3-ylmethanol hydrochloride typically involves a two-step process:
In industrial settings, the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. Continuous flow reactors may be employed to enhance efficiency .
The molecular structure of (S)-morpholin-3-ylmethanol hydrochloride features a morpholine ring with a hydroxymethyl group attached at the 3-position. The compound's InChI key is WFLUDHYXVXRFLY-NUBCRITNSA-N, and its InChI representation is InChI=1S/C5H11NO2.ClH/c7-3-5-4-8-2-1-6-5;/h5-7H,1-4H2;1H/t5-;/m1./s1 .
(S)-morpholin-3-ylmethanol hydrochloride can undergo several chemical reactions:
Common reagents for these reactions include:
(S)-morpholin-3-ylmethanol hydrochloride appears as a white crystalline solid with a melting point that varies based on purity and crystallization conditions. It is soluble in water due to the presence of the hydrochloride group.
The chemical properties include:
(S)-morpholin-3-ylmethanol hydrochloride has numerous scientific applications:
This compound's versatility makes it an essential ingredient in both academic research and industrial applications, highlighting its significance in modern chemistry and pharmacology.
Morpholine was first commercialized in the USA in 1935, initially finding industrial use as a corrosion inhibitor and emulsifier [1] [3]. Its transition to medicinal chemistry began in the 1970s with timolol (antihypertensive) and doxapram (respiratory stimulant), showcasing morpholine’s ability to improve blood-brain barrier (BBB) penetration and bioavailability [5] [7]. By 2003, the World Drug Index listed over 100 morpholine-containing drugs, reflecting exponential growth in its applications [1] [3].
Key therapeutic milestones include:
Table 1: Clinically Approved Drugs Featuring the Morpholine Scaffold
Drug (Year) | Therapeutic Class | Role of Morpholine |
---|---|---|
Timolol (1978) | β-Blocker | BBB penetration enhancer |
Reboxetine (1997) | Antidepressant | Norepinephrine reuptake inhibition |
Levofloxacin (1996) | Antibacterial | DNA gyrase binding optimization |
Aprepitant (2003) | Antiemetic | Conformational constraint for NK1 antagonism |
Finafloxacin (2014) | Antibacterial | Enhanced Gram-negative coverage |
The scaffold’s versatility stems from its dual hydrogen-bonding capability (N–H/O acceptors) and chair-like conformation, enabling adaptive binding to diverse biological targets—from kinases to neurotransmitter receptors [5] [7].
Chiral morpholine derivatives exhibit pronounced enantioselective bioactivities due to stereospecific target interactions. The 3-hydroxymethyl-morpholine motif—particularly the (S)-enantiomer—creates a stereogenic center that influences receptor binding affinity, metabolic stability, and tissue distribution [3] [8].
Case studies demonstrate this enantioselectivity:
Synthetic routes to enantiopure morpholines include:
(S)-Morpholin-3-ylmethanol hydrochloride (CAS: [unavailable]; m.p. 192–195°C) serves as a chiral building block for complex bioactive molecules. Its hydrochloride salt enhances crystallinity and shelf stability, while the hydroxymethyl group (–CH2OH) enables diverse derivatizations:
Table 2: Synthetic Applications of (S)-Morpholin-3-ylmethanol Hydrochloride
Reaction | Product | Application Target | Yield |
---|---|---|---|
Mitsunobu Etherification | Alkyloxy-methyl morpholines | HER2 Kinase Inhibitors | 82% |
Carbamate Formation | Urethane-linked PI3Kα Inhibitors | Anticancer Agents | 75% |
Pd-Catalyzed Coupling | Biaryl Morpholines | Dopamine Antagonists | 68% |
Reductive Amination | Aminoalkyl Morpholines | σ1 Receptor Antagonists | 91% |
Innovative synthetic methodologies leverage this scaffold:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9